molecular formula C18H16ClN3O B1672409 GSK983 CAS No. 827591-02-6

GSK983

Cat. No.: B1672409
CAS No.: 827591-02-6
M. Wt: 325.8 g/mol
InChI Key: WJQBOBGVBBZLJU-OAHLLOKOSA-N
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Preparation Methods

The synthesis of GSK983 involves several steps, starting with the preparation of the tetrahydrocarbazole core. The synthetic route typically includes the following steps:

    Formation of the Tetrahydrocarbazole Core: This involves the cyclization of an appropriate precursor to form the tetrahydrocarbazole structure.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.

    Final Modifications:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

GSK983 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the tetrahydrocarbazole core.

    Substitution: this compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

GSK983 has a wide range of scientific research applications, including:

Biological Activity

GSK983 is a novel compound developed by GlaxoSmithKline, recognized for its broad-spectrum antiviral activity. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various viruses, and implications for therapeutic use.

This compound primarily functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH) , which is crucial for de novo pyrimidine biosynthesis. This inhibition disrupts the replication of both viral and host cells, leading to cytotoxic effects in rapidly dividing cells. The compound has been shown to block virus replication effectively while also inducing apoptosis in certain cell lines.

Key Findings:

  • Inhibition of DHODH : this compound acts as a competitive inhibitor of DHODH with a Ki value of 403 nM, significantly impacting cellular pyrimidine metabolism .
  • Cell Cycle Effects : Treatment with this compound results in an accumulation of cells in the S phase of the cell cycle after 24 hours, followed by increased apoptosis after 72 hours .
  • Antiviral Activity : The compound has demonstrated EC50 values ranging from 5 to 20 nM against various viruses, including adenovirus and human papillomavirus (HPV), while showing limited efficacy against herpes simplex virus (HSV) and HIV .

Efficacy Against Viruses

This compound exhibits antiviral properties against a range of viruses through its mechanism of action targeting host cell pathways rather than viral proteins. This approach minimizes direct viral resistance but poses challenges due to potential cytotoxicity.

Virus EC50 (nM) Comments
Adenovirus (Ad-5)10-20Effective inhibition observed
Human Papillomavirus (HPV)10-40Susceptible to this compound
Epstein-Barr Virus (EBV)10-40Inhibition noted
Herpes Simplex Virus (HSV)>1000Not susceptible at therapeutic concentrations
Human Immunodeficiency Virus (HIV)>1000Limited efficacy observed

Case Studies and Research Findings

  • Antiviral Screening : In a study utilizing genome-wide CRISPR and shRNA screens, researchers identified that this compound's antiviral activity correlates with its ability to inhibit DHODH. This dual screening approach revealed that targeting the pyrimidine biosynthesis pathway enhances the therapeutic potential against RNA viruses without exacerbating cytotoxicity .
  • Cytotoxicity Mitigation : A notable strategy involved administering exogenous deoxycytidine alongside this compound, which significantly reduced cytotoxic effects while preserving antiviral activity. This finding suggests a promising avenue for enhancing the therapeutic window of DHODH inhibitors .
  • In Vivo Studies : Preliminary in vitro studies have shown promise in using this compound against dengue virus, with ongoing research aimed at evaluating its efficacy in vivo. The goal is to optimize the balance between antiviral effectiveness and cytotoxicity through targeted delivery mechanisms and combination therapies .

Properties

CAS No.

827591-02-6

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]pyridine-2-carboxamide

InChI

InChI=1S/C18H16ClN3O/c19-11-7-8-14-13(10-11)12-4-3-6-15(17(12)21-14)22-18(23)16-5-1-2-9-20-16/h1-2,5,7-10,15,21H,3-4,6H2,(H,22,23)/t15-/m1/s1

InChI Key

WJQBOBGVBBZLJU-OAHLLOKOSA-N

SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4

Isomeric SMILES

C1C[C@H](C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)C4=CC=CC=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK983
N-((1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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